6-Methoxy-1,3-benzothiazol-4-amine

Description

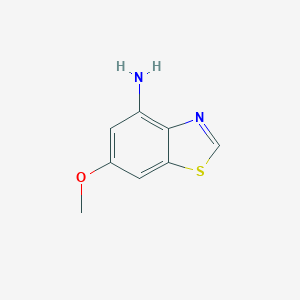

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1,3-benzothiazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-11-5-2-6(9)8-7(3-5)12-4-10-8/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNLSUHSUZAIRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)SC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00290787 | |

| Record name | 6-methoxy-1,3-benzothiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58249-74-4 | |

| Record name | MLS002693709 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-methoxy-1,3-benzothiazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00290787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methoxy 1,3 Benzothiazol 4 Amine and Its Structural Analogs

Established Synthetic Routes for Substituted Benzothiazolamines

The formation of the benzothiazole (B30560) nucleus, particularly with an amino substituent, is traditionally achieved through several reliable methods. These routes typically involve the construction of the thiazole (B1198619) ring onto a pre-functionalized benzene (B151609) derivative.

One of the most direct methods for the synthesis of 2-aminobenzothiazoles is the oxidative cyclization of arylthioureas, which are themselves readily formed from aniline (B41778) derivatives. A classic approach is the Hugerschoff reaction, which involves the direct reaction of an aniline with a thiocyanate (B1210189) salt in the presence of an oxidizing agent, typically bromine.

For instance, the synthesis of 6-methoxy-1,3-benzothiazol-2-amine, a structural isomer of the title compound, is accomplished by reacting p-anisidine (B42471) (4-methoxyaniline) with potassium thiocyanate in acetic acid, followed by the addition of bromine. nih.govresearchgate.net The reaction proceeds through the in-situ formation of a thiourea (B124793) intermediate, which then undergoes electrophilic cyclization onto the aromatic ring, driven by the bromine oxidant. nih.gov This method is widely applicable to various substituted anilines. researchgate.net

Table 1: Examples of Hugerschoff Reaction Conditions for 2-Aminobenzothiazole (B30445) Synthesis

| Starting Aniline | Thiocyanate Source | Catalyst/Oxidant | Solvent | Product | Ref |

|---|---|---|---|---|---|

| p-Anisidine | Potassium Thiocyanate | Bromine | Acetic Acid | 6-Methoxy-1,3-benzothiazol-2-amine | nih.gov |

| p-Substituted anilines | Sodium Thiocyanate | Sulfuric Acid | Not specified | 2-Amino-6-substituted-benzothiazole | researchgate.net |

The most prevalent and versatile strategy for constructing the benzothiazole skeleton involves the condensation of a 2-aminothiophenol (B119425) with a suitable one-carbon electrophile. nih.govmdpi.com This approach allows for the introduction of a wide variety of substituents at the 2-position of the benzothiazole ring.

Commonly used electrophilic partners include:

Aldehydes and Ketones: Condensation with 2-aminothiophenol initially forms a thiazoline (B8809763) intermediate, which is then oxidized to the aromatic benzothiazole. A vast array of catalysts, including acid catalysts, ionic liquids, and metal catalysts, have been employed for this transformation. nih.gov

Carboxylic Acids and Derivatives: Direct condensation with carboxylic acids, often promoted by dehydrating agents like polyphosphoric acid (PPA), provides a straightforward route to 2-substituted benzothiazoles. organic-chemistry.org Acyl chlorides and esters are also effective reagents for this cyclocondensation.

Nitriles: In the presence of a copper catalyst, 2-aminobenzenethiols can react with nitriles to afford 2-substituted benzothiazoles efficiently. mdpi.com

Another important established route is the Jacobsen cyclization, which involves the intramolecular radical cyclization of thiobenzanilides using an oxidizing agent like potassium ferricyanide. This method is particularly effective for synthesizing 2-arylbenzothiazoles and can exhibit high regioselectivity depending on the substitution pattern of the thiobenzanilide (B1581041) precursor. researchgate.net

Targeted Synthesis Strategies for 6-Methoxy-1,3-benzothiazol-4-amine

The synthesis of the specific isomer this compound presents a significant regiochemical challenge. Unlike the more common 2-amino isomers prepared via the Hugerschoff reaction, the introduction of an amino group at the 4-position requires careful selection of precursors to control the cyclization outcome. Direct, documented syntheses for this specific compound are not prevalent in the literature, necessitating a discussion based on established principles of organic synthesis.

A plausible synthetic strategy would necessitate a starting material where the substitution pattern on the benzene ring dictates the final positions of the methoxy (B1213986) and amino groups. A hypothetical retrosynthetic analysis suggests that a key intermediate would be a 1,2,3-trisubstituted benzene derivative.

A potential forward synthesis could begin with 4-methoxy-2-nitroaniline .

Introduction of a Thiol or Precursor: A sulfur functionality must be introduced ortho to the amino group. This is a challenging transformation. A more viable route might involve starting with a different precursor, such as 3-amino-4-mercapto-5-nitroanisole . However, the synthesis of such a highly substituted precursor is non-trivial.

Alternative Precursor Strategy: A more logical approach would start from a precursor like 5-methoxy-1,3-phenylenediamine .

Step 1: Regioselective Nitration: Selective nitration at the 2-position, ortho to both amino groups, would yield 2-nitro-5-methoxy-1,3-phenylenediamine .

Step 2: Introduction of Sulfur: The subsequent step would involve converting one of the amino groups into a thiol. For instance, a Sandmeyer-type reaction on one amino group to introduce a xanthate, followed by hydrolysis, could yield 2-amino-6-nitro-4-methoxythiophenol .

Step 3: Cyclization and Reduction: This intermediate contains the necessary functionalities. An intramolecular cyclization would form the 4-nitro-6-methoxybenzothiazole ring, followed by reduction of the nitro group to afford the target This compound .

This proposed pathway highlights the complexity of achieving the desired regiochemistry, relying on the selective manipulation of functional groups on a polysubstituted benzene ring.

While specific optimization data for the target molecule is unavailable, general principles for maximizing yield and purity in benzothiazole synthesis can be applied. The optimization of reaction conditions is crucial for minimizing side-product formation and simplifying purification.

Key parameters for optimization include:

Catalyst Selection: For condensation reactions, the choice between Brønsted acids, Lewis acids, or heterogeneous catalysts can significantly impact reaction rates and yields. organic-chemistry.org Metal-free conditions are often explored to avoid catalyst contamination in the final product. nih.gov

Solvent: The choice of solvent can influence reactant solubility and reaction temperature. While high-boiling point solvents like toluene (B28343) or DMF are common, green alternatives such as water or ethanol (B145695) are increasingly used. nih.gov

Temperature and Reaction Time: These parameters are often interdependent. Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while often improving yields compared to conventional heating.

Oxidant: In syntheses requiring an oxidation step (e.g., from a thiazoline intermediate), the choice of oxidant (e.g., air, H₂O₂, MnO₂) is critical to avoid over-oxidation or degradation of the product.

Table 2: Comparison of Reaction Conditions in Benzothiazole Synthesis

| Method | Catalyst / Reagent | Solvent | Temp. / Time | Advantage | Ref |

|---|---|---|---|---|---|

| Conventional Heating | H₂O₂/HCl | Ethanol | Room Temp / 1h | Mild conditions, excellent yields | nih.gov |

| Microwave Irradiation | Amberlite IR120 resin | Solvent-free | 85°C / 5-10 min | Rapid, eco-friendly, high yield | |

| Ultrasound | Sulfated tungstate | Solvent-free | Room Temp | Green catalyst, excellent yields |

Modern and Green Chemistry Approaches in Benzothiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazoles to reduce environmental impact and improve safety and efficiency. nih.govmdpi.com These modern approaches focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption.

Key green strategies include:

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents like water, ethanol, or ionic liquids. nih.gov

Catalysis: Employing reusable heterogeneous catalysts, biocatalysts (such as bovine serum albumin), or metal-free organocatalysts to enhance reaction efficiency and simplify product purification. nih.gov

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times under milder conditions. mdpi.com Visible-light-mediated syntheses are also emerging as an energy-efficient and sustainable alternative.

Atom Economy: Designing one-pot, multi-component reactions where multiple bonds are formed in a single operation, reducing the number of synthetic steps and the amount of waste generated.

Use of Renewable Feedstocks: Exploring the use of CO₂ as a C1 source for cyclization with 2-aminothiophenols represents a novel and sustainable approach to forming the benzothiazole ring. nih.govmdpi.com

These green methodologies are not only environmentally advantageous but often offer significant improvements in terms of reaction efficiency, cost-effectiveness, and scalability for the synthesis of the broader benzothiazole family.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient construction of heterocyclic compounds, including benzothiazole derivatives. scielo.br This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.com

In a notable example, a one-pot synthesis of benzothiazoles was achieved through the cyclocondensation of 2-aminothiophenols with aldehydes under microwave irradiation, promoted by phenyliodine bis(trifluoroacetate) (PIFA). ias.ac.in This approach significantly reduces reaction times and provides good to excellent yields. Another efficient protocol involves a three-component, one-pot reaction of 2-aminobenzothiazole derivatives with an aldehyde and a β-diketone under microwave irradiation using a palladium chloride catalyst, which proceeds under solvent-free conditions. arabjchem.org The use of nickel nanoparticles as a heterogeneous catalyst in a solvent-free Hantzsch condensation under microwave irradiation also provides excellent yields of polyhydroquinoline derivatives, showcasing the versatility of this energy source in heterocyclic synthesis. mdpi.com

Research has demonstrated that for the synthesis of various benzothiazole derivatives, microwave irradiation can drastically reduce reaction times from hours to minutes while increasing yields. beilstein-journals.org For instance, the synthesis of certain benzothiazole derivatives was achieved in 4–8 minutes with yields of 92–98% using a silver oxide catalyst under microwave conditions. mdpi.com

| Reactants | Catalyst/Promoter | Conditions | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| 2-Aminothiophenols, Aldehydes | PIFA | Microwave Irradiation | Good to Excellent | Not Specified | ias.ac.in |

| 2-Aminobenzothiazole derivatives, Pyridine (B92270) 2-aldehyde, Ethyl acetoacetate | PdCl₂ | Microwave, 90°C, Solvent-free | High | 2–5 min | arabjchem.org |

| 2-Aminothiophenol, Aldehydes | Ag₂O | Microwave Irradiation | 92–98% | 4–8 min | mdpi.com |

Solvent-Free Reaction Environments and Mechanochemical Syntheses

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact of chemical processes. nih.gov Mechanochemistry, which involves initiating reactions through mechanical force such as grinding or milling, is a prominent solvent-free technique. acs.org

A highly efficient and environmentally friendly mechanochemical procedure for the synthesis of 2-substituted benzothiazoles involves the ethanol-assisted grinding of 2-aminothiophenol and various aldehydes. mdpi.com This catalyst-free method provides excellent yields (78–94%) in a short reaction time (10–60 minutes) and does not require further workup. mdpi.com Another innovative approach utilizes ball milling for the oxidant-free and solvent-free synthesis of 2-arylbenzothiazoles from α-keto acids, achieving moderate to good yields at room temperature. acs.org

Solvent-free conditions are not limited to mechanochemistry. For example, the synthesis of 2-substituted benzothiazole derivatives has been achieved using a nanorod-shaped ionogel as a recyclable, non-toxic catalyst at 80°C, yielding products in 10–25 minutes with 84–95% efficiency. mdpi.com Additionally, a molten state reaction of 2-aminothiophenol disulfide with corresponding aldehydes at 180°C has been shown to produce benzothiazole derivatives in excellent yields without the need for a catalyst or solvent. mdpi.com

| Method | Reactants | Catalyst/Conditions | Yield | Reaction Time | Reference |

|---|---|---|---|---|---|

| Mechanochemical (Grinding) | 2-Aminothiophenol, Aldehydes | Ethanol-assisted, Catalyst-free | 78–94% | 10–60 min | mdpi.com |

| Mechanochemical (Ball Milling) | α-Keto acids, o-Substituted anilines | Stainless-steel driven, Oxidant-free | Moderate to Good | Not Specified | acs.org |

| Solvent-Free (Thermal) | 2-Aminothiophenol, Aldehydes | Nanoparticle Ionogel, 80°C | 84–95% | 10–25 min | mdpi.com |

| Solvent-Free (Molten State) | 2-Aminothiophenol disulfide, Aldehydes | 180°C, Catalyst-free | Excellent | Not Specified | mdpi.com |

Catalytic Methodologies in Benzothiazole Formation

The use of catalysts is pivotal in the synthesis of benzothiazoles, often enabling milder reaction conditions, higher selectivity, and improved yields. A wide array of catalytic systems, ranging from metal nanoparticles to Brønsted acids, have been successfully employed.

Bimetallic nanoparticles, such as Fe₃O₄@SiO₂@Cu-MoO₃, have demonstrated exceptional catalytic ability in the synthesis of benzothiazoles from 2-aminothiophenol and diverse aldehydes, resulting in excellent yields of 83–98%. mdpi.com Similarly, a highly efficient magnetic nanoparticle-phenanthroline-Pd nanocatalyst has been developed for this transformation, with the added benefit of being recoverable and reusable for up to seven cycles. mdpi.com Copper-catalyzed condensation of 2-aminobenzenethiols with nitriles also provides an efficient route to 2-substituted benzothiazoles. organic-chemistry.org

In the realm of green chemistry, the use of catalysts in aqueous media is highly desirable. Mesoporous silica (B1680970) functionalized with 2-(piperazin-1-yl)pyrimidine has been used as a catalyst for the synthesis of benzothiazole derivatives in water under an oxygen atmosphere. mdpi.com Another environmentally benign approach involves the use of alkyl carbonic acid, formed in situ from CO₂ and an alcohol, to catalyze the condensation of 2-aminothiophenol with aldehydes under mild conditions. tandfonline.comresearchgate.net This system simplifies post-processing as it does not require neutralization with a base. tandfonline.com Furthermore, Brønsted acids have been shown to effectively catalyze the cyclization of 2-aminothiophenols with β-diketones under oxidant- and metal-free conditions to produce 2-substituted benzothiazoles in good yields. organic-chemistry.org

| Catalyst | Reactants | Key Features | Yield | Reference |

|---|---|---|---|---|

| Fe₃O₄@SiO₂@Cu-MoO₃ | 2-Aminothiophenol, Aldehydes | Bimetallic nanoparticles, high efficiency | 83–98% | mdpi.com |

| MNPs-phenanthroline-Pd | 2-Aminothiophenol, Aryl aldehydes | Magnetic nanoparticles, recyclable (7 cycles) | Excellent | mdpi.com |

| Functionalized Mesoporous Silica | 2-Aminothiophenol disulfide, Aldehydes | Eco-friendly, reaction in water | 85–98% | mdpi.com |

| Alkyl Carbonic Acid (from CO₂) | 2-Aminothiophenol, Aldehydes | Green, self-neutralizing system | Good | tandfonline.comresearchgate.net |

| Brønsted Acid | 2-Aminothiophenols, β-Diketones | Metal-free, oxidant-free | Good | organic-chemistry.org |

Advanced Purification and Isolation Techniques for this compound

Column chromatography is a widely used method for the separation of benzothiazole derivatives from reaction mixtures. mdpi.com The choice of stationary phase (typically silica gel) and the eluent system is crucial for achieving good separation. The polarity of the solvent mixture is gradually increased to elute compounds with different polarities.

Recrystallization is another common and effective method for purifying solid benzothiazole compounds. The selection of an appropriate solvent or solvent system is key; the desired compound should be sparingly soluble at room temperature but highly soluble at elevated temperatures. For instance, ethanol has been successfully used as a solvent for the recrystallization of 6-methoxy-1,3-benzothiazol-2-amine, a closely related analog. nih.govresearchgate.net

In some cases, particularly with solvent-free and mechanochemical syntheses, the product can be isolated in high purity by simple filtration and washing with a suitable solvent, such as ethanol. mdpi.comorganic-chemistry.org This minimizes the need for more complex purification procedures. The purity of the isolated this compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

Chemical Transformations and Derivatization Strategies of 6 Methoxy 1,3 Benzothiazol 4 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Benzothiazole (B30560) Ring System

The benzothiazole ring is an aromatic heterocyclic system, and its reactivity in electrophilic substitution reactions is influenced by the electron-donating effects of the fused benzene (B151609) ring, the sulfur atom, and the amino and methoxy (B1213986) substituents. Resonance theory suggests that electrophilic substitution is most likely to occur at positions 4 and 6 of the benzothiazole ring. chemistryjournal.net The presence of the amino and methoxy groups further activates the benzene portion of the benzothiazole ring towards electrophilic attack.

While specific examples of electrophilic substitution directly on the 6-methoxy-1,3-benzothiazol-4-amine core are not extensively detailed in the provided search results, the general reactivity of benzothiazoles suggests that reactions such as nitration, halogenation, and sulfonation could be feasible. The precise regioselectivity of these reactions would be dictated by the combined directing effects of the existing substituents.

Nucleophilic substitution reactions on the benzothiazole ring are less common and typically require the presence of a good leaving group, such as a halogen, at an activated position. For instance, a chloro group at the 2-position of the benzothiazole ring can be displaced by various nucleophiles.

Strategic Modifications at the Amino Group of this compound

The primary amino group at the 4-position is a key site for a wide array of chemical modifications, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Formation of Schiff Bases from Aldehydes and Ketones

The condensation reaction between the amino group of this compound and various aldehydes and ketones is a widely employed strategy to synthesize Schiff bases (imines). scholarsresearchlibrary.comresearchgate.net This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. scholarsresearchlibrary.comedu.krd Microwave irradiation has also been utilized to accelerate these reactions, offering a more efficient and environmentally friendly approach. scholarsresearchlibrary.comijacskros.com

The resulting Schiff bases are versatile intermediates themselves and can be further modified. For example, they can react with phthalic anhydride (B1165640) to form oxazepine derivatives. uobaghdad.edu.iq

Table 1: Examples of Schiff Bases Synthesized from 6-Methoxy-1,3-benzothiazol-2-amine

| Reactant Aldehyde/Ketone | Reaction Conditions | Product | Reference |

| Substituted aromatic aldehydes | Microwave irradiation, methanol, glacial acetic acid | Corresponding imines (Schiff bases) | scholarsresearchlibrary.com |

| 2-Nitrobenzaldehyde | - | Schiff base ligand (NB) | researchgate.net |

| 2-Chlorobenzaldehyde | - | Schiff base ligand (CB) | researchgate.net |

| 2,4-Dihydroxybenzaldehyde | - | Schiff base ligand (HB) | researchgate.net |

| 4-Alkoxy benzaldehydes | Reflux, ethanol (B145695), glacial acetic acid | (4-alkoxy-benzylidene)-(6-pentyloxy-benzothiazol-2-yl)-amines | edu.krd |

| 3-Hydroxy-4-palmitoyloxybenzaldehyde | Reflux, absolute ethanol | 3-hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl palmitate | researchgate.net |

| Substituted benzaldehydes | Alcohol, glacial acetic acid | 2-((substituted-benzylidene)amino)-6-methoxybenzothiazole | ekb.eg |

Acylation Reactions to Form Amide Derivatives

The amino group of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form stable amide derivatives. yok.gov.trevitachem.com These reactions are fundamental in medicinal chemistry for modifying the properties of the parent compound. smolecule.com

For instance, acylation of 2-amino-6-methoxybenzothiazole (B104352) with 3-chloropropionyl chloride yields 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide, which can be further derivatized. yok.gov.tr Similarly, reaction with chloroacetyl chloride produces 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide. rsc.org

Alkylation Reactions and Formation of N-Substituted Amines

The nitrogen atom of the amino group can be alkylated to form secondary and tertiary amines. These N-substituted derivatives are often synthesized through reactions with alkyl halides. For example, N-alkylation of substituted 2-aminobenzothiazoles has been achieved using 1,4-bis(bromomethyl)benzene. aip.org

Synthesis of Hydrazone Derivatives

Hydrazone derivatives can be synthesized from this compound, typically through a multi-step process. One common route involves the conversion of the primary amine to a hydrazine (B178648) derivative, which is then condensed with aldehydes or ketones. nih.govrsc.orgminarjournal.comnih.govnih.gov For example, 2-amino-6-methoxybenzothiazole can be reacted with hydrazine hydrate (B1144303) to form 6-methoxy-2-hydrazinobenzothiazole, which is then reacted with various aromatic aldehydes to yield the corresponding hydrazones. ekb.eg These reactions are often carried out in solvents like ethanol or methanol, sometimes with the addition of a catalytic amount of acid. ekb.egnih.gov Solvent-free conditions using a catalyst like [Et3NH][HSO4] have also been reported for the synthesis of hydrazones, offering a green and efficient alternative. rsc.org

Functionalization and Derivatization of the Methoxy Moiety

The methoxy group at the 6-position of the benzothiazole ring offers another site for chemical modification, primarily through demethylation to the corresponding phenol. This transformation is significant as it can unmask a reactive hydroxyl group, allowing for further functionalization.

Demethylation can be achieved using various reagents, with boron tribromide (BBr3) being a common choice. nih.govacs.org Another method involves heating with aluminum chloride in toluene (B28343). mdpi.com The resulting 6-hydroxybenzothiazole (B183329) derivative can then be used in subsequent reactions, such as etherification or esterification, to introduce new functionalities. For example, the hydroxyl group can be functionalized to form an amine. nih.gov

Development of Novel Heterocyclic Conjugates and Fused Ring Systems

The 2-amino-6-methoxy-1,3-benzothiazole scaffold is a versatile building block in medicinal and materials chemistry, primarily due to the reactive amino group at the C2 position, which serves as a prime site for derivatization. solubilityofthings.commdpi.com This functionality allows for the construction of a wide array of novel heterocyclic conjugates and complex fused ring systems through various synthetic strategies. These transformations are pivotal for modifying the molecule's electronic properties, solubility, and biological activity. solubilityofthings.com

Formation of Schiff Bases as Key Intermediates

A foundational strategy for elaborating the 2-amino-6-methoxy-1,3-benzothiazole core involves the condensation reaction between the exocyclic amino group and various aldehydes to form Schiff bases (imines). These intermediates are not only significant final products but also serve as precursors for the synthesis of more complex heterocyclic rings. For instance, the reaction of 2-amino-6-methoxybenzothiazole with substituted aromatic aldehydes, such as p-hydroxybenzaldehyde or p-nitrobenzaldehyde, in the presence of a catalytic amount of glacial acetic acid, yields the corresponding benzylidene-2-imino-6-methoxy-1,3-benzothiazole derivatives. ekb.egiosrjournals.org These reactions can be efficiently promoted using microwave irradiation, significantly reducing reaction times. ekb.eg A notable example is the synthesis of 3-hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl palmitate, a Schiff base ester, which highlights the utility of this reaction in creating molecules with combined functionalities. researchgate.net

Synthesis of Conjugated Heterocyclic Systems

The amino group of 2-amino-6-methoxy-1,3-benzothiazole is a nucleophilic handle for direct conjugation with other heterocyclic moieties.

Imidazoline (B1206853) Conjugates: Reaction with suitable precursors can lead to the formation of compounds like N-(4,5-dihydro-1H-imidazol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)amine. ontosight.ai This is achieved through the reaction of 2-amino-6-methoxy-1,3-benzothiazole with a reactant like 4,5-dihydro-1H-imidazol-2-amine, effectively linking the benzothiazole to an imidazoline ring. ontosight.ai

Azo-Coupled Heterocycles: The amino group can be diazotized using agents like nitrosyl sulfuric acid and subsequently coupled with electron-rich heterocyclic systems. researchgate.net This diazo-coupling reaction has been employed to link the 6-methoxybenzothiazole (B1296504) unit to other rings, such as quinoline, creating complex azo dyes with potential applications in materials science. researchgate.net

Thiazolidinone Derivatives: The Schiff bases derived from 2-amino-6-methoxybenzothiazole are excellent substrates for cyclocondensation reactions. Reaction of a Schiff base intermediate with thiolactic acid leads to the formation of a thiazolidinone ring, yielding compounds such as 2-(4-hydroxyl phenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,3-thiazolidin-4-one. ajrconline.org

β-Lactam (Azetidinone) Rings: Another important class of heterocyclic conjugates, β-lactams, can be synthesized from the Schiff base intermediates. ekb.eg A [2+2] cycloaddition reaction between the imine functionality of the Schiff base and chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields a four-membered azetidinone ring attached to the benzothiazole core. ekb.eg

Table 1: Synthesis of Heterocyclic Conjugates

| Starting Material | Reagent(s) | Resulting Heterocycle | Product Name Example | Citation(s) |

|---|---|---|---|---|

| 2-Amino-6-methoxybenzothiazole | 1. p-Hydroxybenzaldehyde2. Thiolactic Acid | Thiazolidinone | 2-(4-Hydroxyl phenyl)-3-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,3-thiazolidin-4-one | ajrconline.org |

| 2-Amino-6-methoxybenzothiazole | 1. p-Hydroxybenzaldehyde2. Chloroacetyl Chloride | β-Lactam (Azetidinone) | 3-Chloro-1-(6-methoxybenzo[d]thiazol-2-yl)-4-(4-hydroxyphenyl)azetidin-2-one | ekb.eg |

| 2-Amino-6-methoxybenzothiazole | 1. p-Hydroxybenzaldehyde2. Sodium Azide, NH4Cl | Tetrazole | 2-(5-(4-hydroxyphenyl)-1-(pyrimidin-2-yl)-1H-tetrazol-2(5H)-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide | ekb.eg |

Construction of Fused Ring Systems

Beyond simple conjugation, the 2-amino-6-methoxy-1,3-benzothiazole scaffold can be used to build fused polycyclic heterocyclic systems where the benzothiazole ring shares one or more bonds with a newly formed ring.

A prominent example is the synthesis of pyrimido[2,1-b]benzothiazol-4-ones. This tricyclic fused system is constructed by the reaction of 2-aminobenzothiazoles with β-ketoesters like ethyl acetoacetate. researchgate.net The reaction proceeds via an initial condensation followed by an intramolecular dehydrative cyclization, typically catalyzed by polyphosphoric acid, to yield the N-bridged heterocycle, 2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one. researchgate.net

Multi-step Synthesis via Hydrazide Intermediates

A versatile route to a variety of heterocyclic systems involves converting the primary amine into a more reactive intermediate. The reaction of 2-amino-6-methoxy-1,3-benzothiazole with ethyl chloroacetate (B1199739) yields ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate. derpharmachemica.comiosrjournals.org This ester is then treated with hydrazine hydrate to produce the key intermediate, 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide. derpharmachemica.comiosrjournals.orgderpharmachemica.com This hydrazide is a powerful building block for synthesizing five-membered heterocycles like 1,3,4-oxadiazoles and pyrazoles.

Table 2: Synthesis of Fused Heterocyclic Systems

| Starting Material | Reagent(s) | Resulting Fused System | Product Name Example | Citation(s) |

|---|

Structure Activity Relationship Sar and Ligand Design Principles for 6 Methoxy 1,3 Benzothiazol 4 Amine Analogs

Impact of Substituent Position and Electronic Properties on Bioactivity

The substitution pattern on the benzothiazole (B30560) ring profoundly influences the molecule's physicochemical properties and, consequently, its biological activity. Both the position and the electronic nature (electron-donating or electron-withdrawing) of substituents are critical determinants of efficacy and selectivity. ijper.org

Research on various benzothiazole derivatives has established several key SAR principles:

Position 2: This position is frequently functionalized. For instance, substitution with chloro and 3,4-dimethoxy groups on an aromatic ring at this position can enhance antifungal activity. ijper.org

Position 4: The introduction of an electron-withdrawing group, such as a chloro substituent (-Cl), at position 4 of a 2-mercaptobenzothiazole (B37678) has been shown to increase antifungal activity. rjptonline.org Conversely, an electron-donating methoxy (B1213986) group (-OCH₃) at the same position can confer antibacterial properties. rjptonline.org This highlights the critical role of the substituent's electronic effect at this specific location.

Position 6: This position is often targeted for modification to modulate activity. The presence of electron-releasing groups like a methoxy (-OCH₃) group at C6 has been deemed essential for the antiproliferative activity of certain benzothiazole derivatives. sci-hub.se Similarly, 6-methoxy substituted analogs have demonstrated enhanced antibacterial efficacy. pnrjournal.com

General Trends: Studies on 2-aminobenzothiazoles revealed that introducing a substituent on the phenyl ring significantly enhances cytotoxic activity, while moving the substituent from the C4 position to the C2 position leads to a notable decrease in activity. nih.gov This underscores the sensitivity of bioactivity to positional isomerism.

The following table summarizes the observed impact of various substituents on the biological activity of the benzothiazole scaffold based on available literature.

| Position | Substituent | Electronic Property | Observed Bioactivity |

| 4 | Chloro (-Cl) | Electron-Withdrawing | Increased antifungal activity rjptonline.org |

| 4 | Methoxy (-OCH₃) | Electron-Donating | Antibacterial activity rjptonline.org |

| 6 | Methoxy (-OCH₃) | Electron-Donating | Essential for antiproliferative activity sci-hub.se, Enhanced antibacterial activity pnrjournal.com |

| 6 | Nitro (-NO₂) | Electron-Withdrawing | Increased antileishmanial activity in certain scaffolds jchemrev.com |

| 7 | Chloro (-Cl) | Electron-Withdrawing | High inhibitory activity in some series jchemrev.com |

Role of the Methoxy Group at Position 6 in Modulating Biological Activity

The methoxy group (-OCH₃) at position 6 is a key feature in many bioactive benzothiazoles. As an electron-donating group, it influences the electron density of the aromatic ring system, which can modulate ligand-receptor interactions and metabolic stability. jchemrev.com

The significance of the 6-methoxy group has been highlighted in several studies:

Anticancer Activity: In a series of N-alkylbromo-benzothiazoles, the compound (3-bromo-propyl)-(6-methoxy-benzothiazol-2-yl)-amine was identified as a highly promising anticancer agent. sci-hub.se SAR studies of other series have explicitly noted that the methoxy group at the C-6 position is essential for antiproliferative effects. sci-hub.se

Anti-inflammatory and Antioxidant Activity: Chemicals featuring a methoxy group attached to the benzothiazole core are known to exhibit anti-inflammatory and antioxidant properties. jchemrev.com Specifically, 6-methoxy-benzothiazole-2-amine showed remarkable inhibitory efficacy against interleukin-1 beta (IL-1β). ijper.org

Antimicrobial Activity: In the development of phosphonate (B1237965) analogs, 6-methoxy-2-amino benzothiazole derivatives demonstrated notable antibacterial and antioxidant activity. pnrjournal.com Other reports also indicate that 6-methoxy substituted analogs show enhanced efficacy against various microbes. pnrjournal.com

Influence of the Amine Functionality at Position 4 on Molecular Interactions

The primary amine (-NH₂) functionality, particularly at position 4, is a critical determinant of the molecule's ability to form specific interactions with biological targets. While much of the detailed structural data comes from the more commonly studied 2-amino isomer, the principles of its interactions can be extrapolated to the 4-amino analog.

Key roles of the amine group include:

Hydrogen Bonding: The amine group, with its hydrogen bond donor capabilities (N-H), can engage in crucial hydrogen-bonding interactions with amino acid residues in protein targets like enzymes and receptors. It can also act as a hydrogen bond acceptor via the lone pair on the nitrogen atom. These interactions are fundamental for molecular recognition and binding affinity.

Chelation and Metal Complexation: The 2-aminobenzothiazole (B30445) scaffold is known to be a vital component in designing metal-chelating agents. nih.gov The nitrogen atoms of the thiazole (B1198619) ring and the exocyclic amino group can coordinate with metal ions, a property that is exploited in the design of inhibitors for metalloenzymes. The 4-amino isomer would similarly be expected to participate in such coordination.

Chemical Reactivity: The amine group serves as a reactive handle for synthetic modification. It can readily undergo reactions such as acylation and nucleophilic substitution, allowing for the generation of diverse libraries of analogs with modified properties for SAR studies. nih.gov This is a cornerstone of rational drug design, enabling the optimization of lead compounds.

Cation-π and Hydrophobic Interactions: The basic nitrogen of the amine group can participate in cation-π, π-π, and hydrophobic interactions with aromatic rings of amino acid residues like tyrosine and phenylalanine within a protein's binding site. nih.gov These interactions contribute significantly to the stability of the ligand-protein complex.

Rational Ligand Design for Optimized Pharmacological Profiles

Rational ligand design for 6-methoxy-1,3-benzothiazol-4-amine analogs leverages the SAR insights to create molecules with enhanced potency, selectivity, and favorable pharmacokinetic properties. nih.govinnovareacademics.in The process is iterative, involving design, synthesis, and biological evaluation. researchgate.netnih.gov

Key strategies for rational design include:

Bioisosteric Replacement: This involves replacing functional groups with others that have similar physical or chemical properties to improve activity or reduce toxicity. For the 6-methoxy group, one might explore other alkoxy groups (e.g., ethoxy) or a trifluoromethoxy group to fine-tune lipophilicity and electronic influence. nih.gov Similarly, the 4-amino group could be modified to secondary or tertiary amines, or incorporated into a heterocyclic ring to explore new interaction vectors and alter basicity.

Structure-Based Design: When the three-dimensional structure of the biological target is known, molecular docking can be used to predict how analogs will bind. nih.govscholarsresearchlibrary.com This allows for the design of compounds that make optimal contact with the binding site. For instance, designers could introduce substituents on the 4-amino group that extend into a nearby hydrophobic pocket of the target protein, thereby increasing binding affinity.

Scaffold Hopping and Hybridization: This involves combining the benzothiazole core with other pharmacophores known to be active against a specific target. For example, linking the 4-amino group to a moiety known to inhibit a particular kinase could produce a potent and selective hybrid inhibitor.

Modification for ADME Properties: Rational design also focuses on optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For example, introducing polar substituents can improve solubility, while substitution at metabolically liable sites can increase a compound's half-life. acs.org Disrupting molecular planarity by adding substituents at certain positions has been used to improve solubility. acs.org

Advanced Spectroscopic and Structural Elucidation of 6 Methoxy 1,3 Benzothiazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information on the chemical environment, connectivity, and stereochemistry of atoms. For 6-Methoxy-1,3-benzothiazol-4-amine and its derivatives, both ¹H and ¹³C NMR spectroscopy are crucial for confirming the molecular structure.

In the ¹H NMR spectrum of a related 6-methoxy-1,3-benzothiazole derivative, the methoxy (B1213986) group protons typically appear as a singlet around 3.76-3.89 ppm. arabjchem.org Aromatic protons on the benzothiazole (B30560) ring system exhibit signals in the range of 6.87-7.90 ppm, with their specific chemical shifts and coupling patterns dependent on their position and the presence of other substituents. arabjchem.org The amine protons, if present, would likely appear as a broad singlet, though their chemical shift can be variable and they may undergo exchange with deuterated solvents.

The ¹³C NMR spectrum provides complementary information on the carbon framework. For a 6-methoxy-1,3-benzothiazole derivative, the methoxy carbon resonates at approximately 55.68 ppm. mdpi.com The aromatic and heterocyclic carbons of the benzothiazole core display a series of signals in the downfield region, typically between 104 and 165 ppm, reflecting their varied electronic environments. mdpi.com

Table 1: Representative NMR Data for 6-Methoxy-1,3-benzothiazole Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.8 | s | -OCH₃ |

| ¹H | ~6.8-7.9 | m | Aromatic-H |

| ¹³C | ~55 | q | -OCH₃ |

| ¹³C | ~104-165 | s, d | Aromatic/Heterocyclic-C |

| Note: The exact chemical shifts can vary based on the solvent and specific derivative. |

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the IR spectrum of a 6-methoxy-1,3-benzothiazole derivative, characteristic absorption bands are expected. The N-H stretching vibration of the amine group typically appears in the region of 3250-3400 cm⁻¹. vulcanchem.com The C=N stretching of the thiazole (B1198619) ring is observed around 1600-1670 cm⁻¹. vulcanchem.comiucr.org The asymmetric and symmetric stretching vibrations of the C-O-C bond in the methoxy group are expected around 1260 cm⁻¹ and 1062 cm⁻¹, respectively. iucr.org Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹.

UV-Visible spectroscopy provides insights into the electronic transitions within the molecule. A derivative, (E)-2-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol, exhibits absorption maxima that are indicative of the conjugated π-electron system. samipubco.com The specific wavelengths of maximum absorption (λmax) can be influenced by the solvent and the electronic nature of substituents on the benzothiazole ring system.

Table 2: Key IR Absorption Frequencies for 6-Methoxy-1,3-benzothiazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | ~3250-3400 |

| C=N Stretch (Thiazole) | ~1600-1670 |

| C-O-C Asymmetric Stretch | ~1260 |

| C-O-C Symmetric Stretch | ~1062 |

| Note: Values are approximate and can vary between different derivatives. |

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would confirm its molecular formula of C₈H₈N₂OS. The mass spectrum of the parent compound, 6-methoxy-1,3-benzothiazol-2-amine, shows a molecular ion peak [M⁺] at m/z 180. researchgate.net

Fragmentation analysis provides valuable structural information. Common fragmentation patterns for benzothiazole derivatives involve cleavage of the thiazole ring and loss of substituents. For instance, the loss of the methoxy group (-OCH₃) from a related compound results in a fragment ion at m/z 163. The fragmentation pattern of this compound would be expected to show characteristic losses of the amine and methoxy groups, as well as cleavage of the heterocyclic ring, aiding in the confirmation of its structure.

X-ray Crystallography for Precise Three-Dimensional Structural Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. A study on 6-methoxy-1,3-benzothiazol-2-amine revealed that the molecule is almost planar. researchgate.net The crystal structure of a related derivative, (E)-2-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol, shows that the benzothiazole ring system is nearly planar and provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. dntb.gov.uaresearchgate.net Such studies are crucial for understanding the supramolecular chemistry and solid-state packing of these compounds. For this compound, a crystallographic analysis would precisely define the geometry of the amine and methoxy groups relative to the benzothiazole core.

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis (e.g., TLC, LCMS)

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for analyzing complex mixtures. Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of reactions involving 6-methoxy-1,3-benzothiazole derivatives. ijfans.orgderpharmachemica.com The purity of the final product can be initially assessed by the presence of a single spot on the TLC plate.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. jyoungpharm.org This technique is invaluable for both purity determination and the analysis of complex samples. An LC-MS method would allow for the separation of this compound from any impurities or byproducts, while the mass spectrometer provides molecular weight information for each separated component, confirming the identity of the main peak and identifying any minor components. The development of a robust LC-MS method is crucial for the quality control of this compound.

Computational Chemistry and in Silico Modeling of 6 Methoxy 1,3 Benzothiazol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic characteristics and reactivity of molecules like 6-Methoxy-1,3-benzothiazol-4-amine. ugm.ac.idsci-hub.se These methods are employed to optimize molecular geometries and compute various electronic parameters. researchgate.net By solving approximations of the Schrödinger equation, DFT can accurately model the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior. For benzothiazole (B30560) derivatives, DFT calculations are often performed with hybrid functionals such as B3LYP in conjunction with basis sets like 6-311G(d,p) to achieve a balance between computational cost and accuracy. researchgate.netresearchgate.net These theoretical studies can support and rationalize experimental findings. ugm.ac.id

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to predicting the chemical reactivity of a molecule. sci-hub.se The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring system and the amino group, which act as electron-donating centers. The LUMO is likely distributed across the benzothiazole core, particularly the thiazole (B1198619) ring, which can accept electron density. The methoxy (B1213986) group at the 6-position and the amino group at the 4-position both donate electron density into the benzene (B151609) ring, influencing the energy levels of the FMOs. Theoretical calculations on related 2-amino-6-methoxybenzothiazole (B104352) Schiff bases have been used to determine these properties and correlate them with observed activities. researchgate.netresearchgate.net

Table 1: Representative Frontier Molecular Orbital Data for a Benzothiazole Derivative This table presents illustrative data based on calculations for structurally related benzothiazole compounds to demonstrate the typical values obtained from quantum chemical modeling.

| Parameter | Value (eV) | Description |

| EHOMO | -5.89 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating capability. |

| ELUMO | -1.67 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting capability. |

| Energy Gap (ΔE) | 4.22 | Difference between LUMO and HOMO energies, a measure of chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. dergipark.org.tr The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are attractive to nucleophiles. dergipark.org.tr

In the case of this compound, the MEP map would reveal a high electron density (red/yellow regions) around the nitrogen atom of the thiazole ring, the oxygen atom of the methoxy group, and the nitrogen of the amino group. researchgate.netresearchgate.net These sites represent the most likely points for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms of the amino group would exhibit positive electrostatic potential (blue regions), identifying them as hydrogen bond donor sites. dergipark.org.tr Such analyses are crucial for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. jyoungpharm.org This technique is instrumental in structure-based drug design for screening virtual libraries of compounds and elucidating binding mechanisms at the molecular level. Numerous studies have successfully applied docking to investigate the interaction of benzothiazole derivatives with various biological targets, including enzymes like DNA gyrase, p53-MDM2, and various kinases. nih.govnih.govresearchgate.netaip.org

For this compound, a docking simulation would involve placing the molecule into the active site of a selected protein target. The simulation would calculate a "docking score," an estimate of the binding free energy, and reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. For instance, docking studies on similar benzothiazole amines have shown that the benzothiazole amine moiety is often required for inhibitory activity, with the nitrogen atoms acting as key hydrogen bond acceptors. nih.gov

Table 2: Illustrative Molecular Docking Results for a Benzothiazole Ligand This table provides a hypothetical example of docking results to demonstrate the type of data generated. The target and specific interactions are representative of typical findings for this class of compounds.

| Parameter | Result | Details |

| Protein Target | Protein Kinase (e.g., JNK1) pharmacophorejournal.com | A validated target in inflammatory diseases. |

| Docking Score | -9.2 kcal/mol | A lower score indicates a higher predicted binding affinity. jyoungpharm.org |

| Hydrogen Bonds | N (thiazole), NH₂ (amine) | The thiazole nitrogen forms a hydrogen bond with the backbone NH of a key residue (e.g., Met318), while the amine group interacts with a nearby acidic residue. aip.org |

| Hydrophobic Interactions | Benzene ring | The fused benzene ring engages in hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phe, Tyr) in the active site. nih.gov |

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. thaiscience.info A pharmacophore model consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.netesisresearch.org

A pharmacophore model for a class of active compounds including this compound would likely feature:

An Aromatic Ring (R) feature corresponding to the benzene portion of the benzothiazole core.

A Hydrogen Bond Acceptor (A) feature from the thiazole nitrogen atom.

A Hydrogen Bond Donor (D) feature from the 4-amino group.

A Hydrophobic (H) feature associated with the fused ring system.

An additional Hydrogen Bond Acceptor feature from the methoxy oxygen.

Such models, often generated from a set of known active molecules, are used to screen large compound databases to identify novel molecules with the potential for similar biological activity. thaiscience.infoesisresearch.org Studies on anticonvulsant benzothiazoles have successfully used this approach to define the key structural requirements for activity. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, exploring the conformational landscape of the ligand-protein complex over time. tandfonline.com MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into the stability of binding modes, the flexibility of the protein, and the role of solvent molecules. nih.govbiointerfaceresearch.com

For a complex of this compound and its target protein, an MD simulation could be run for hundreds of nanoseconds to validate the docking results. nih.gov Key analyses include calculating the root-mean-square deviation (RMSD) of the ligand and protein to assess stability and monitoring the persistence of crucial intermolecular interactions (like hydrogen bonds) over the simulation period. aip.org These simulations are critical for confirming that the interactions predicted by docking are maintained in a dynamic, solvated environment, thus providing a more accurate model of the binding event. tandfonline.com

Predictive Modeling of Absorption, Distribution, Metabolism (ADMET) Properties (Computational aspects only)

In early-stage drug discovery, it is vital to assess the pharmacokinetic properties of a compound, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Poor ADMET properties are a major cause of clinical trial failures. biointerfaceresearch.com In silico tools are widely used to predict these properties, allowing for the early identification and filtering of compounds with unfavorable profiles. ugm.ac.idnih.govtandfonline.com

For this compound, computational models can predict a range of properties. These predictions are typically based on the molecule's physicochemical characteristics, such as its partition coefficient (logP), polar surface area (PSA), and molecular weight. Various software platforms like SwissADME and QikProp are used to generate these predictions, which often include adherence to drug-likeness rules such as Lipinski's Rule of Five. tandfonline.combiointerfaceresearch.complantarchives.org

Table 3: Predicted ADMET Properties for a Representative Benzothiazole Compound This table presents a set of computationally predicted ADMET properties for a molecule structurally similar to this compound. These values are for illustrative purposes and are derived from general models used in drug discovery.

| ADMET Property | Predicted Value | Interpretation |

| Molecular Weight | 194.25 g/mol | Conforms to Lipinski's rule (< 500). |

| logP (Partition Coefficient) | 2.32 | Indicates good balance between solubility and permeability. |

| Topological Polar Surface Area (TPSA) | 74.1 Ų | Suggests good oral bioavailability (< 140 Ų). |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble. |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gut. ugm.ac.id |

| Caco-2 Permeability | Moderate | Indicates moderate ability to cross the intestinal cell layer. nih.gov |

| Blood-Brain Barrier (BBB) Permeation | Yes | The compound may be able to cross the BBB. |

| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions via this cytochrome P450 isoform. tandfonline.com |

| Plasma Protein Binding | Weak | A higher fraction of the drug may be free and active in circulation. nih.gov |

Future Research Directions and Translational Perspectives for 6 Methoxy 1,3 Benzothiazol 4 Amine Research

The benzothiazole (B30560) scaffold, a bicyclic system comprising a fused benzene (B151609) and thiazole (B1198619) ring, is a cornerstone in medicinal chemistry, lending its structure to a multitude of biologically active compounds. mdpi.comnih.govhep.com.cnpcbiochemres.comqu.edu.iqijpsr.com The specific compound, 6-Methoxy-1,3-benzothiazol-4-amine, represents a promising yet underexplored entity within this class. Its unique substitution pattern suggests potential for novel pharmacological activities. To unlock its full therapeutic potential, future research must be directed along several key translational pathways, from optimizing its synthesis to identifying its biological roles and ensuring its effective delivery in a clinical context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.